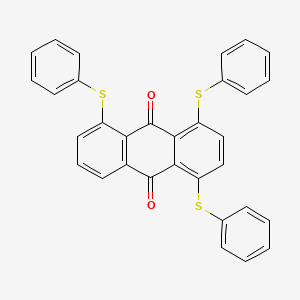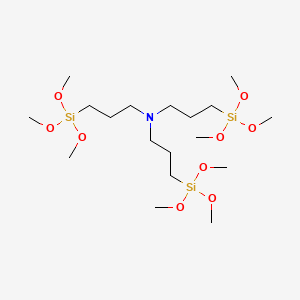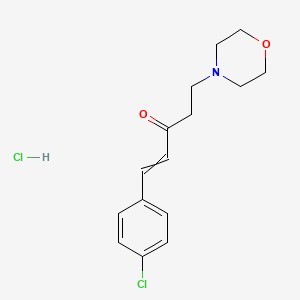![molecular formula C12H13ClN2OSi B14407736 (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile CAS No. 86145-10-0](/img/structure/B14407736.png)
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile is an organic compound characterized by the presence of a chlorophenyl group, a trimethylsilyl group, and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile typically involves the reaction of 2-chlorophenylacetonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2-Chlorophenylacetonitrile+Trimethylsilyl chlorideNaHthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The chlorophenyl group can participate in aromatic substitution reactions, while the propanedinitrile moiety can undergo nucleophilic addition.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorophenylacetonitrile: Lacks the trimethylsilyl group, making it less reactive in certain reactions.
Trimethylsilyl chloride: Used as a reagent rather than a final product.
Propanedinitrile: Does not contain the chlorophenyl or trimethylsilyl groups, limiting its reactivity.
Uniqueness
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the chlorophenyl and trimethylsilyl groups allows for selective reactions and the formation of complex molecules.
Propiedades
Número CAS |
86145-10-0 |
|---|---|
Fórmula molecular |
C12H13ClN2OSi |
Peso molecular |
264.78 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-2-trimethylsilyloxypropanedinitrile |
InChI |
InChI=1S/C12H13ClN2OSi/c1-17(2,3)16-12(8-14,9-15)10-6-4-5-7-11(10)13/h4-7H,1-3H3 |
Clave InChI |
YSQYLPPVDHMHMU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(C#N)(C#N)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
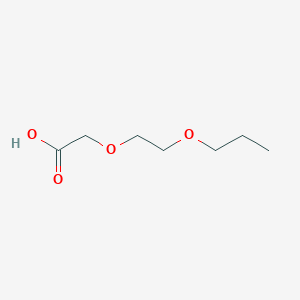

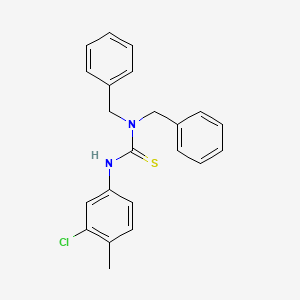
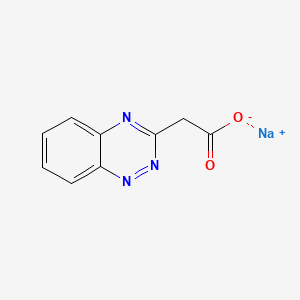
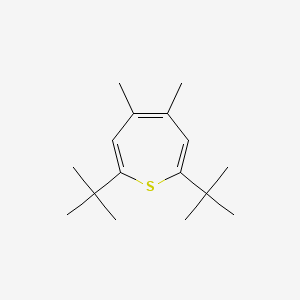
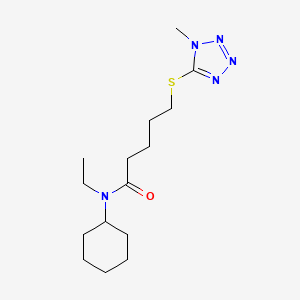
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
